ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 1-phenyl group, a 6-oxo moiety, an ethyl carboxylate at position 3, and a 4-(4-chlorobenzylamino) substituent at position 2. Pyridazine derivatives are widely studied for their roles as kinase inhibitors, tau aggregation inhibitors (e.g., in neurodegenerative diseases), and antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-20(26)19-17(22-13-14-8-10-15(21)11-9-14)12-18(25)24(23-19)16-6-4-3-5-7-16/h3-12,22H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQZYYBXKIWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
A two-step procedure begins with the formation of a hydrazone intermediate. Ethyl 3-oxo-2-phenylpropanoate reacts with (4-chlorophenyl)methylhydrazine in ethanol at reflux, yielding a hydrazone. Subsequent cyclization under acidic conditions (e.g., HCl in dioxane) promotes dehydration and ring closure to form the pyridazine scaffold. This method achieves moderate yields (45–60%) but requires careful pH control to avoid side reactions.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate cyclocondensation. Using a 1:1 molar ratio of ketoester and hydrazine derivative in dimethylformamide (DMF) at 120°C for 15 minutes under microwave conditions improves yields to 75–80%. The reduced reaction time minimizes decomposition, enhancing scalability.
Multi-Component Hantzsch-Like Reactions
The Hantzsch reaction, traditionally used for 1,4-dihydropyridines, has been adapted for pyridazine synthesis through modified reagent systems.
Three-Component Assembly
A one-pot synthesis combines ethyl propiolate, benzaldehyde derivatives, and (4-chlorophenyl)methylamine. Ethyl propiolate acts as both a dienophile and ester precursor, while benzaldehyde introduces the phenyl group at position 1. The reaction proceeds via a Michael addition followed by cyclodehydration, catalyzed by ammonium acetate in ethanol at 70°C. Yields range from 50–65%, with chemoselectivity governed by stoichiometry and temperature.
Chemoselectivity and DFT Insights
Density functional theory (DFT) calculations reveal that the reaction favors 1,6-dihydropyridazine formation over 1,4-dihydropyridine due to lower energy barriers for the 6-endo-trig cyclization pathway (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol). Optimizing the molar ratio of ammonium acetate (1.2 equiv.) and maintaining a pH of 8–9 further enhances selectivity.
Radical-Mediated Cyclization Strategies
Modern methodologies leverage radical intermediates for regioselective pyridazine assembly.
Sulfonyl Hydrazide-Based Synthesis
A formal [4 + 2] cycloaddition employs vinylogous enaminonitriles and (4-chlorophenyl)methylsulfonyl hydrazide. Transamidation at 80°C in acetonitrile generates a sulfonamide intermediate, which undergoes radical sulfonylation using azobisisobutyronitrile (AIBN) as an initiator. Subsequent 6-endo-trig cyclization at 100°C produces the pyridazine core with 70–85% yield. This method eliminates the need for transition-metal catalysts, aligning with green chemistry principles.
Photoredox Catalysis
Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a photocatalyst enable radical generation at ambient temperature. Ethyl 3-oxo-2-phenylpropanoate and (4-chlorophenyl)methylazide react under blue LED irradiation, forming a nitrene radical that undergoes cyclization. This approach achieves 65–75% yield but requires stringent oxygen exclusion.
Stepwise Assembly via Michael Addition and Cyclization
A stepwise strategy isolates intermediates for better control over regiochemistry.
Michael Adduct Formation
Ethyl propiolate reacts with (4-chlorophenyl)methylamine in tetrahydrofuran (THF) at 0°C, forming a β-aminoacrylate intermediate. Quenching with benzaldehyde derivatives generates a Knoevenagel adduct, which is subsequently treated with hydrazine hydrate to induce cyclization. This method yields 55–70% product, with purity >95% after recrystallization.
Palladium-Catalyzed Coupling
Introducing the phenyl group at position 1 via Suzuki-Miyaura coupling enhances flexibility. A brominated pyridazine precursor reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C. This step achieves 80–85% yield, enabling late-stage diversification of the aryl group.
Catalytic and Green Chemistry Innovations
Fe₃O₄@Phen@Cu Nanocatalyst
A magnetically recoverable Fe₃O₄@Phen@Cu catalyst facilitates one-pot synthesis in ethanol at 60°C. The catalyst promotes both Michael addition and cyclization, reducing reaction time to 2 hours and yielding 78–82% product. The catalyst is reused five times without significant activity loss.
Solvent-Free Mechanochemical Synthesis
Ball milling ethyl 3-oxo-2-phenylpropanoate, (4-chlorophenyl)methylhydrazine, and silica gel as a grinding auxiliary produces the target compound in 70% yield. This method eliminates solvent waste and reduces energy consumption.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the dihydropyridazine family, characterized by its unique functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Scientific Research Applications
-
Drug Discovery
- The compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and inflammatory conditions. Its structural features suggest it may interact with specific biological targets, leading to desired pharmacological effects.
-
Anticancer Activity
- Preliminary studies indicate that derivatives of dihydropyridazine compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism may involve the inhibition of key enzymes or modulation of signaling pathways associated with cell proliferation .
- Anti-inflammatory Effects
- Cardiovascular Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of dihydropyridazine compounds showed significant cytotoxicity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that indicated how modifications to the compound could enhance its anticancer efficacy.
Case Study 2: Anti-inflammatory Research
In another investigation, researchers evaluated the anti-inflammatory effects of similar compounds in animal models of arthritis. Results indicated a marked reduction in inflammation markers and improved joint function, suggesting a promising avenue for further exploration in human clinical trials.
Data Table: Comparative Analysis of Dihydropyridazine Compounds
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound’s closest analogues differ in substituents at positions 1, 4, and 4. Key examples from the literature include:
Key Observations :
Key Observations :
- Microwave-assisted synthesis (e.g., for 12d) achieves higher yields (95%) compared to conventional heating .
- The presence of bulky substituents (e.g., -CF₃ in 22) may reduce yields due to steric hindrance .
Physicochemical Properties
| Property | Target Compound | 12d (4-hydroxyphenyl) | 22 (4-CF₃-phenyl) |
|---|---|---|---|
| Melting Point | Not reported | 220–223°C | Not reported |
| Lipophilicity (logP) | Estimated high (due to Cl, Ph) | Moderate (polar -OH group) | High (CF₃ group) |
| Solubility | Low in water | Moderate in polar solvents | Low in water |
Biological Activity
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2O3
The structure features a dihydropyridazine ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 15.625 - 62.5 | Staphylococcus aureus |
| Compound B | 62.5 - 125 | Enterococcus faecalis |
These compounds often act by inhibiting protein synthesis or disrupting cell wall synthesis, which are critical pathways in bacterial survival .
Anticancer Properties
Dihydropyridazine derivatives have also been studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of a related compound on human cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 15.0 |
| A549 (lung) | 10.0 |
These results suggest a promising therapeutic avenue for the treatment of cancer using derivatives of this compound .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound's ability to influence signaling pathways such as MAPK and PI3K/Akt has been documented, leading to altered cellular responses.
- Biofilm Disruption : Similar compounds have demonstrated efficacy in disrupting biofilm formation, a significant factor in chronic infections.
Research Findings Summary
Recent literature has highlighted the following findings regarding the biological activity of related compounds:
- Antimicrobial Efficacy : Effective against MRSA and E. coli biofilms.
- Cytotoxicity : Significant effects on various cancer cell lines with IC50 values ranging from 10 to 15 µM.
- Anti-inflammatory Properties : Reduction in cytokine levels in vitro.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this pyridazine derivative?
Answer:
Synthesis optimization requires systematic adjustments to reaction parameters:
- Temperature control : Moderate heating (60–80°C) is often necessary to activate nucleophilic substitution at the pyridazine ring while avoiding thermal decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates, as evidenced by yields >70% in ethanol-based reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product from by-products like unreacted chlorophenyl intermediates .
- Yield maximization : Stepwise addition of [(4-chlorophenyl)methyl]amine under inert atmosphere reduces side reactions .
Basic: Which analytical techniques are essential for structural validation of this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) and ester carbonyl signals at δ 165–170 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H] at m/z 408.12 (calculated) validate the molecular formula .
- IR spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm) and N-H (amide: ~3300 cm) distinguish functional groups .
Advanced: How do substituents on the pyridazine ring influence reaction mechanisms in downstream derivatization?
Answer:
The 4-[(4-chlorophenyl)methyl]amino group directs reactivity:
- Electrophilic substitution : The electron-withdrawing chloro group activates the pyridazine ring for nucleophilic attacks at position 5, enabling sulfonation or halogenation .
- Hydrolysis susceptibility : The ester group at position 3 undergoes base-catalyzed hydrolysis (NaOH/EtOH, reflux) to yield carboxylic acid derivatives, critical for prodrug design .
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce reactivity in SN reactions but enhance π-π stacking in biological target binding .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or structural impurities:
- Standardized assays : Compare IC values using consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to normalize data .
- Purity validation : HPLC (≥95% purity) minimizes false positives from by-products like hydrolyzed esters .
- Structural analogs : Benchmark against derivatives (e.g., fluorophenyl variants) to isolate substituent-specific effects. For example, 4-fluorophenyl analogs show 20% higher kinase inhibition than chlorophenyl versions .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Answer:
Molecular docking and MD simulations are key:
- Docking (AutoDock Vina) : The chlorophenyl moiety exhibits hydrophobic interactions with kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
- Pharmacophore modeling : The ester and amino groups align with hydrogen-bond acceptors/donors in COX-2 active sites .
- ADMET prediction : SwissADME data indicate moderate blood-brain barrier permeability (logBB = -0.5), guiding CNS-targeted modifications .
Advanced: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
Stability studies require controlled degradation tests:
- Thermal stability : TGA shows decomposition onset at 180°C, suggesting storage below 25°C .
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; LC-MS monitors ester hydrolysis (t ≈ 8h) .
- Photostability : UV-Vis exposure (λ = 254 nm) reveals negligible degradation if stored in amber vials .
Advanced: What strategies mitigate by-product formation during large-scale synthesis?
Answer:
Process optimization is critical:
- Flow chemistry : Continuous flow reactors reduce residence time, minimizing dimerization by-products (<5% vs. 15% in batch) .
- Catalytic additives : 10 mol% DMAP accelerates acylation, reducing unreacted amine residues .
- In-line monitoring : FTIR tracks reaction progress, enabling real-time adjustments to stoichiometry .
Advanced: How do structural modifications enhance solubility without compromising bioactivity?
Answer:
- PEGylation : Introducing polyethylene glycol (PEG-400) at the ester group increases aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) while retaining >80% COX-2 inhibition .
- Salt formation : Sodium carboxylate derivatives (post-ester hydrolysis) improve solubility (12 mg/mL in water) and bioavailability (F = 65%) .
- Prodrug design : Phosphonooxymethyl prodrugs enhance solubility and enable targeted release in alkaline environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
